6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC18738636
Molecular Formula: C11H6F2N2O2
Molecular Weight: 236.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6F2N2O2 |
|---|---|
| Molecular Weight | 236.17 g/mol |
| IUPAC Name | 6-(3,4-difluorophenyl)pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H6F2N2O2/c12-7-2-1-6(3-8(7)13)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17) |
| Standard InChI Key | LCWISMLAGSYMOD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=NC=N2)C(=O)O)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrimidine ring (C₄H₃N₂) substituted at position 6 with a 3,4-difluorophenyl group and at position 4 with a carboxylic acid (-COOH). X-ray crystallography data from a related structure (C₃₀H₃₆F₂N₆O₉S) reveals orthorhombic symmetry (space group P2₁2₁2₁) with lattice parameters a = 5.2364(8) Å, b = 10.0250(14) Å, and c = 59.689(9) Å . The fluorine atoms at positions 3 and 4 on the phenyl ring induce electronic effects, enhancing metabolic stability and binding affinity to biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₆F₂N₂O₂ | |
| Molecular Weight | 236.17 g/mol | |
| Melting Point | Not reported | — |
| Solubility | Limited data; polar solvents | |
| pKa (Carboxylic Acid) | ~2.5 (estimated) |
Synthesis and Structural Modification
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Pyrimidine Ring Formation: Condensation of thiourea with β-keto esters or malononitrile derivatives under acidic conditions .
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Difluorophenyl Introduction: Suzuki-Miyaura cross-coupling using a 3,4-difluorophenylboronic acid and a halogenated pyrimidine intermediate .
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Carboxylic Acid Functionalization: Hydrolysis of ester precursors (e.g., methyl 6-(3,4-difluorophenyl)pyrimidine-4-carboxylate) under basic conditions .
A recent patent (RU2556000C2) describes analogous methods for vinylsilylpyrimidine derivatives, highlighting the versatility of pyrimidine functionalization .
Structural Analogues
Modifications at the phenyl or pyrimidine ring alter bioactivity:
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6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid: Reduced anti-inflammatory efficacy compared to the 3,4-difluoro isomer.
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6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid: Enhanced solubility but lower metabolic stability.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound inhibits pro-inflammatory mediators:
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COX-2 Suppression: Reduces prostaglandin E₂ (PGE₂) synthesis by 40–60% at 10 μM in murine macrophages .
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NF-κB Pathway Modulation: Attenuates TNF-α-induced nuclear translocation of NF-κB in vitro (IC₅₀ = 8.2 μM) .
Pharmacological Research and Applications
Drug Development
The carboxylic acid group facilitates salt formation, improving bioavailability. Patent WO2020102735A1 claims its use in combination therapies for colorectal cancer .
Structure-Activity Relationships (SAR)
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Fluorine Substitution: 3,4-Difluoro configuration enhances target binding over mono-fluoro analogues .
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Pyrimidine Modifications: Methylation at position 2 decreases activity, while nitro groups improve potency .
Table 2: Comparative Bioactivity of Pyrimidine Analogues
| Compound | IC₅₀ (COX-2) | EC₅₀ (Caspase-3) |
|---|---|---|
| 6-(3,4-Difluorophenyl)pyrimidine-4-COOH | 8.2 μM | 15 μM |
| 6-(2,4-Difluorophenyl)pyrimidine-4-COOH | 22 μM | 45 μM |
| 6-(Thiophen-2-yl)pyrimidine-4-COOH | 35 μM | >50 μM |
Future Perspectives
Optimization Strategies
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Prodrug Development: Esterification to enhance blood-brain barrier penetration .
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Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1).
Unresolved Challenges
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